molecular formula C17H23FN2O4 B3804410 4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide

4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide

Cat. No.: B3804410
M. Wt: 338.4 g/mol
InChI Key: RAYSMKQFOXWSAG-GJZGRUSLSA-N
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Description

4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorinated benzamide moiety, which is known for its stability and bioactivity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group is introduced via a nucleophilic substitution reaction, where a fluorinated benzoyl chloride reacts with the pyrrolidine derivative in the presence of a base such as triethylamine.

    Hydroxylation and Etherification: The hydroxyl group is introduced through selective oxidation, followed by etherification using isopropyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its bioactive fluorobenzamide moiety, which can interact with various biological targets.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: Its stability and unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

    Industry: It can be employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as altered cellular signaling or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide is unique due to its specific combination of a fluorinated benzamide moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-11(2)24-15-10-20(9-14(15)21)16(22)7-8-19-17(23)12-3-5-13(18)6-4-12/h3-6,11,14-15,21H,7-10H2,1-2H3,(H,19,23)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYSMKQFOXWSAG-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CN(CC1O)C(=O)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CN(C[C@@H]1O)C(=O)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide
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4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide
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4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide
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4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide
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4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide
Reactant of Route 6
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4-fluoro-N-[3-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-3-oxopropyl]benzamide

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